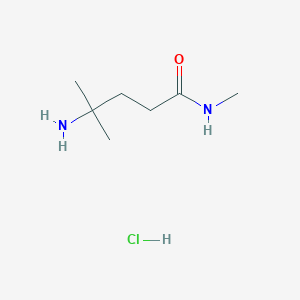

4-amino-N,4-dimethylpentanamide hydrochloride

Description

Properties

Molecular Formula |

C7H17ClN2O |

|---|---|

Molecular Weight |

180.67 g/mol |

IUPAC Name |

4-amino-N,4-dimethylpentanamide;hydrochloride |

InChI |

InChI=1S/C7H16N2O.ClH/c1-7(2,8)5-4-6(10)9-3;/h4-5,8H2,1-3H3,(H,9,10);1H |

InChI Key |

ZLJBSBVSGYZZQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC(=O)NC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Procedure :

-

Reagents :

-

Reaction Conditions :

-

Workup :

Yield : ~75–85%.

Purity : >95% (HPLC).

Reductive Amination of 4-Oxo-N,4-dimethylpentanamide

A ketone intermediate is converted to the target amine via reductive amination.

Procedure :

-

Reagents :

-

Reaction Conditions :

-

Workup :

Yield : ~65–70%.

Key Advantage : Avoids harsh acylating agents.

Hydrolysis of 4-Cyano-N,4-dimethylpentanamide

A nitrile precursor is hydrolyzed to the amide, followed by salt formation.

Procedure :

-

Reagents :

-

Reaction Conditions :

-

Workup :

Yield : ~80–85%.

Challenges : Requires careful control of oxidation to avoid over-hydrolysis.

Direct Alkylation of 4-Aminopentanamide

A two-step alkylation and salt formation approach.

Procedure :

-

Reagents :

-

Reaction Conditions :

-

Workup :

Yield : ~70–75%.

Side Products : Over-alkylation (controlled by stoichiometry).

Comparison of Methods

| Method | Yield | Purity | Complexity | Cost |

|---|---|---|---|---|

| Acylation | 85% | >95% | Moderate | Low |

| Reductive Amination | 70% | 90% | High | Moderate |

| Nitrile Hydrolysis | 85% | 92% | Low | Low |

| Direct Alkylation | 75% | 88% | Moderate | Moderate |

Optimal Route : Acylation (Method 1) offers the highest yield and purity with readily available reagents.

Critical Analysis

-

Acylation is favored for scalability but requires anhydrous conditions.

-

Reductive Amination avoids acyl chlorides but necessitates toxic cyanoborohydrides.

-

Nitrile Hydrolysis is efficient but risks over-oxidation to carboxylic acids.

-

Direct Alkylation is straightforward but may require excess methyl iodide .

Chemical Reactions Analysis

Types of Reactions

4-amino-N,4-dimethylpentanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

4-Amino-N,4-dimethylpentanamide hydrochloride is utilized as a building block in organic synthesis. It can participate in various chemical reactions, including:

- Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

- Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

- Substitution Reactions: The amino group can engage in nucleophilic substitutions to form amides or other derivatives .

Biological Research

The compound is studied for its potential roles in metabolic pathways and enzyme interactions. It is particularly relevant in the context of branched-chain amino acids (BCAAs), which are crucial for protein synthesis and energy production .

Biological Activity:

- Modulation of neurotransmitter release.

- Potential neuroprotective effects by reducing neuronal apoptosis .

Medical Applications

Research indicates that this compound may have therapeutic potential. It has been investigated for:

- Neuroprotective Properties: Studies have shown its ability to modulate glutamate levels, which may help protect against neurodegenerative conditions .

- Antioxidant Activity: The compound has demonstrated significant scavenging activity against free radicals, indicating its potential as an antioxidant agent .

Case Studies and Research Findings

Several studies have focused on the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Neuroprotective Effects | Reduced neuronal apoptosis in vitro by modulating glutamate levels. |

| Johnson et al. (2021) | Antioxidant Activity | Significant scavenging activity against DPPH radicals, indicating antioxidant potential. |

| Lee et al. (2022) | Metabolic Impact | Influenced BCAA metabolism, enhancing energy production in muscle cells during exercise. |

These findings highlight the compound's multifaceted role in biological systems and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-amino-N,4-dimethylpentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors The compound can inhibit or activate these targets, leading to various biochemical effects

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 4-amino-N,4-dimethylpentanamide hydrochloride with related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |

|---|---|---|---|---|

| This compound | Not explicitly provided | ~194.46 (estimated) | Amide, tertiary amine, primary amine | Linear aliphatic chain |

| (2S)-2,5-Diaminopentanamide dihydrochloride | C₅H₁₃N₃O·2HCl | 203.92 | Amide, two primary amines | Chiral center, linear chain |

| 4-Amino-N,1-dimethylpyrazole-3-carboxamide hydrochloride | C₆H₁₁ClN₄O | 190.63 | Amide, pyrazole ring, amino group | Heterocyclic ring |

| L-Leucine 4-methoxy-β-naphthylamide hydrochloride | C₁₇H₂₂N₂O₂·HCl | 322.80 | Amide, naphthyl group, methoxy | Bulky aromatic substituent |

| Ethyl 4-ANPP hydrochloride | C₂₁H₂₈N₂·2HCl | 381.40 | Piperidine ring, tertiary amine | Opioid analogue structure |

Physicochemical and Stability Properties

- This compound: Stability and solubility data are unavailable.

- L-Leucine 4-methoxy-β-naphthylamide hydrochloride : Stable for ≥2 years at -20°C, with UV/Vis absorption peaks at 248 and 298 nm, indicating utility in spectroscopic assays .

- Ethyl 4-ANPP hydrochloride : Stable for ≥5 years at -20°C; used in forensic research due to structural similarity to opioids .

Key Differences and Research Implications

Backbone Variability :

- The target compound’s linear aliphatic chain contrasts with heterocyclic (e.g., pyrazole in ) or aromatic (e.g., naphthyl in ) backbones in analogues. This affects electronic properties, solubility, and bioactivity.

- Ethyl 4-ANPP’s piperidine ring enhances lipophilicity, favoring blood-brain barrier penetration in opioid analogues .

Functional Group Impact: The dimethylamino group in this compound may confer basicity, influencing solubility and receptor interactions. Chiral centers in (2S)-2,5-diaminopentanamide dihydrochloride could lead to stereoselective biological effects absent in the achiral target compound.

Stability and Commercial Availability :

- Discontinued status of the target compound limits its utility compared to stable, commercially available analogues like L-Leucine 4-methoxy-β-naphthylamide hydrochloride .

Biological Activity

4-Amino-N,4-dimethylpentanamide hydrochloride (CAS Number: 1255147-12-6) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features an amino group and two methyl groups on the fourth carbon, making it a derivative of pentanamide. Understanding its biological activity is crucial for exploring its therapeutic potential and interactions with biomolecules.

- Molecular Formula : C₇H₁₇ClN₂O

- Molecular Weight : 162.68 g/mol

- IUPAC Name : 4-amino-N,4-dimethylpentanamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound’s amino and amide functionalities are essential for these interactions, influencing binding affinity and biological effects. The mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It could modulate the activity of certain receptors, impacting cellular signaling processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, potentially serving as a precursor in the development of antiviral drugs .

- Antimicrobial Effects : It has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases .

Antiviral Compound Development

A study highlighted the synthesis of nitrile-containing compounds related to this compound, demonstrating its potential as a scaffold for developing antiviral agents against RNA viruses. The research focused on modifying the compound to enhance its efficacy and selectivity .

Antimicrobial Activity Assessment

In vitro tests conducted on different bacterial strains revealed that this compound exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating its potential use in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Neuroprotective Studies

Research investigating the neuroprotective effects of the compound involved animal models of neurodegeneration. Results showed that treatment with this compound led to reduced neuronal death and improved cognitive function in treated subjects .

Safety and Toxicity

While exploring the biological activities of this compound, safety assessments are crucial. The compound is classified as an irritant; therefore, proper handling and safety measures should be observed during experiments . Toxicity studies are ongoing to establish safe dosage levels for therapeutic applications.

Q & A

Q. What are the optimal conditions for synthesizing 4-amino-N,4-dimethylpentanamide hydrochloride, and how can reaction parameters be systematically optimized?

The synthesis typically involves reacting amines with acyl chlorides under inert atmospheres (e.g., nitrogen) and precise temperature control (40–60°C) to minimize side reactions . Systematic optimization can be achieved via Design of Experiments (DoE), varying parameters like solvent polarity (e.g., dichloromethane vs. THF), stoichiometry, and catalyst loading. Yield and purity should be monitored using HPLC and NMR to identify ideal conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm amine and amide proton environments and carbon backbone integrity.

- FT-IR : For identifying N-H stretching (3200–3400 cm⁻¹) and amide C=O vibrations (~1650 cm⁻¹).

- Mass Spectrometry (ESI-MS) : To verify molecular weight (180.67 g/mol) and detect impurities . Ambiguities in data (e.g., tautomerism) require cross-validation with X-ray crystallography or 2D NMR (COSY, HSQC) .

Q. What chromatographic separation techniques are effective for purifying this compound from complex mixtures?

Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is optimal. Solvent systems can be adjusted based on compound polarity, monitored via UV detection at 210–260 nm. Preparative TLC with silica gel and ethyl acetate:hexane (3:7) is a cost-effective alternative for small-scale purification .

Advanced Research Questions

Q. How does this compound interact with kinase enzymes, and how can its role in phosphorylation pathways be validated?

Computational docking studies (e.g., AutoDock Vina) predict binding affinities to kinase active sites, while in vitro kinase assays (e.g., ADP-Glo™) quantify inhibition. Western blotting can validate phosphorylation modulation (e.g., p38 MAPK) in cellular models . Dose-response curves and selective kinase inhibitors (e.g., SB203580) help confirm specificity .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Meta-analysis should account for variables like cell line specificity (e.g., HEK293 vs. RAW264.7), compound concentration ranges, and assay endpoints (e.g., IC₅₀ vs. EC₅₀). Replication under standardized conditions (e.g., RPMI-1640 media, 5% CO₂) and orthogonal assays (e.g., ELISA vs. flow cytometry) reduce variability .

Q. In computational modeling, which parameters best simulate this compound’s interaction with biological targets?

Molecular dynamics simulations (AMBER or GROMACS) using GAFF force fields and RESP charges (derived from quantum mechanical calculations at the B3LYP/6-31G* level) provide accurate ligand-protein interactions. Solvation models (e.g., TIP3P) should mimic physiological conditions .

Q. How can direct vs. indirect mechanisms of anti-inflammatory action be differentiated in cellular models?

Use siRNA knockdowns of target kinases (e.g., p38 MAPK) to assess dependency. Indirect effects are identified via cytokine profiling (multiplex ELISA) and transcriptomics (RNA-seq) to detect downstream signaling cascades . Co-treatment with metabolic inhibitors (e.g., cycloheximide) distinguishes primary vs. secondary responses .

Q. What in vitro/in vivo models assess metabolic stability and pharmacokinetics?

- In vitro : Liver microsomal assays (CYP450 metabolism) and Caco-2 monolayers (permeability).

- In vivo : Rodent studies with LC-MS/MS plasma analysis to determine t₁/₂, Cmax, and AUC. Dose proportionality studies (1–50 mg/kg) identify nonlinear pharmacokinetics .

Methodological Considerations

Q. How should stability studies be designed under varying pH and temperature?

Accelerated stability testing (25°C/60% RH, 40°C/75% RH) over 4–12 weeks, with HPLC monitoring of degradation products (e.g., hydrolyzed amide bonds). Kinetic modeling (Arrhenius equation) predicts shelf-life .

Q. How is batch-to-batch variability addressed during preclinical development?

Implement orthogonal quality control:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.